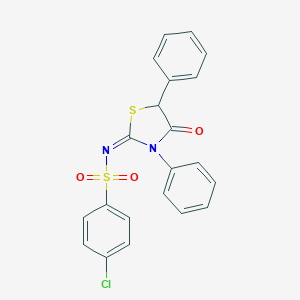
4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzene-1-sulfonamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-oxo-3,5-diphenyl-1,3-thiazolidine-2-thione. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives with amines or thiols.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinones: A class of compounds with similar structures and biological activities.
Sulfonamides: Compounds containing the sulfonamide group, known for their antimicrobial properties.
Benzene Derivatives: Compounds with benzene rings and various functional groups.
Uniqueness
4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzene-1-sulfonamide is unique due to its combination of a thiazolidinone core with a sulfonamide group and a chloro-substituted benzene ring.
Propiedades
Fórmula molecular |
C21H15ClN2O3S2 |
|---|---|
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
(NE)-4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C21H15ClN2O3S2/c22-16-11-13-18(14-12-16)29(26,27)23-21-24(17-9-5-2-6-10-17)20(25)19(28-21)15-7-3-1-4-8-15/h1-14,19H/b23-21+ |
Clave InChI |
ADOPIQMSCCFUHR-XTQSDGFTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2C(=O)N(/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/S2)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)S2)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)N(C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)S2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B241356.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)
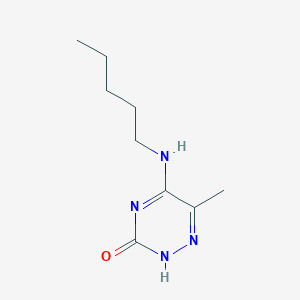
![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)
![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)
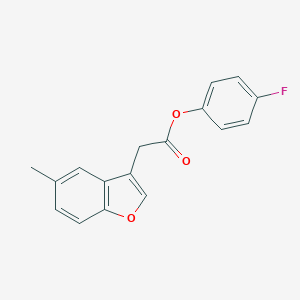
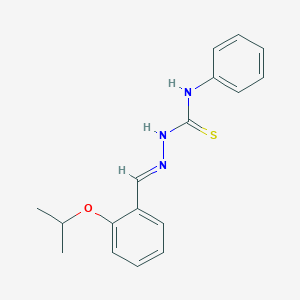
![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)
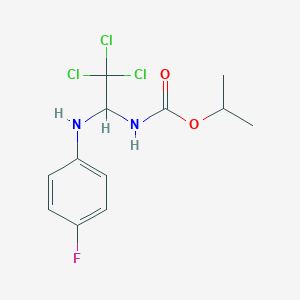
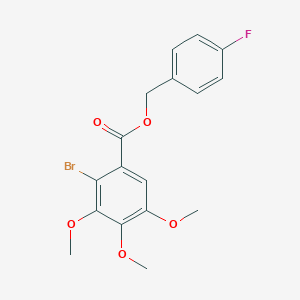
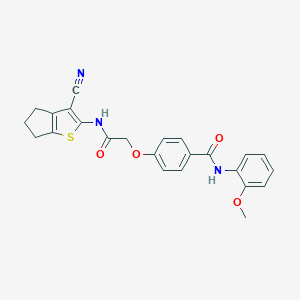
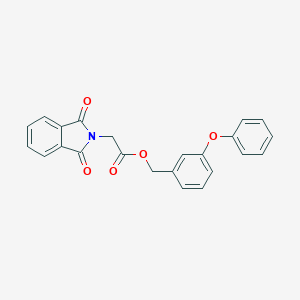
![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)
